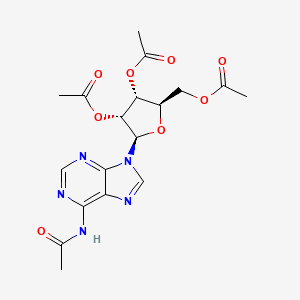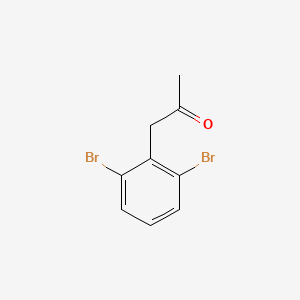
1-(2,6-Dibromophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dibromophenyl)propan-2-one is an organic compound with the molecular formula C9H8Br2O. It is a derivative of phenylpropanone, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,6-Dibromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of phenylpropanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its highly reactive and corrosive nature.
化学反应分析
Types of Reactions
1-(2,6-Dibromophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2,6-dibromobenzoic acid.
Reduction: Formation of 1-(2,6-dibromophenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
科学研究应用
1-(2,6-Dibromophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,6-Dibromophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
1-(2,6-Dibromophenyl)propan-2-one can be compared with other similar compounds such as phenylacetone and 1-phenylpropan-2-one:
Phenylacetone: Lacks the bromine substituents, making it less reactive in electrophilic substitution reactions.
1-Phenylpropan-2-one: Similar structure but without the bromine atoms, resulting in different reactivity and applications.
属性
分子式 |
C9H8Br2O |
|---|---|
分子量 |
291.97 g/mol |
IUPAC 名称 |
1-(2,6-dibromophenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI 键 |
VFYAVZNWQIQWAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
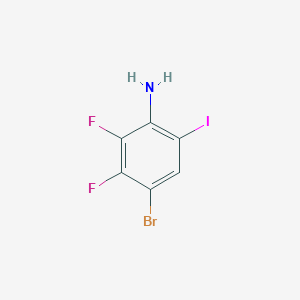
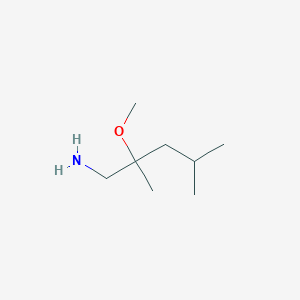
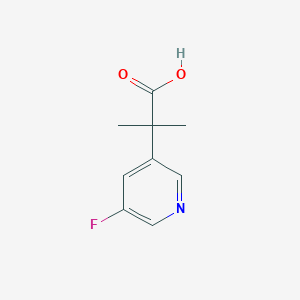
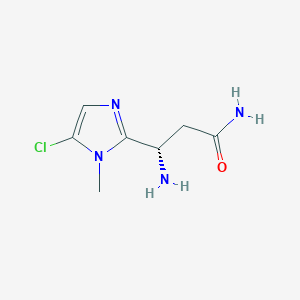


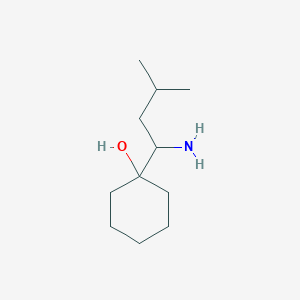
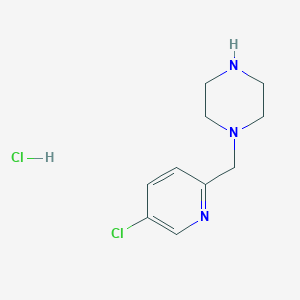
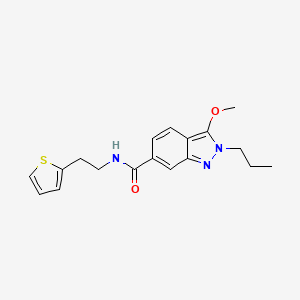
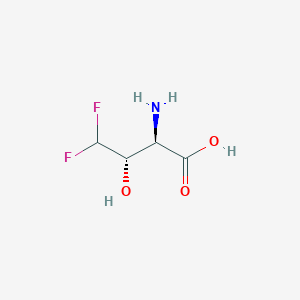
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
